molecular formula C19H18O B11943123 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene CAS No. 26584-90-7

3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene

Cat. No.: B11943123
CAS No.: 26584-90-7
M. Wt: 262.3 g/mol
InChI Key: OHUVARMUSXRWPS-UHFFFAOYSA-N
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Description

3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]phenanthrene structure.

    Introduction of Methoxy and Methyl Groups: The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base. The methyl group is typically added via alkylation reactions.

    Hydrogenation: The final step involves the hydrogenation of the compound to achieve the 16,17-dihydro configuration.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to further hydrogenation of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Further hydrogenated derivatives

    Substitution: Compounds with different functional groups replacing the methoxy group

Scientific Research Applications

3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene
  • 15H-Cyclopenta[a]phenanthrene

Uniqueness

3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is unique due to its specific structural features, such as the methoxy and methyl groups and the 16,17-dihydro configuration. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

26584-90-7

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

3-methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H18O/c1-12-3-6-17-15(12)9-10-18-16-8-5-14(20-2)11-13(16)4-7-19(17)18/h4-5,7-12H,3,6H2,1-2H3

InChI Key

OHUVARMUSXRWPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=CC3=C2C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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